molecular formula C17H17N3O4 B2423339 N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide CAS No. 1428357-69-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide

货号: B2423339
CAS 编号: 1428357-69-0
分子量: 327.34
InChI 键: YPWACVUBRYBAFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide (CAS 1428357-69-0) is a complex organic compound of significant interest in medicinal chemistry and biochemical research. It features a unique molecular architecture comprising a benzo[d][1,3]dioxole moiety, a pyridine ring, and a morpholine carboxamide group, resulting in a molecular formula of C17H17N3O4 and a molecular weight of 327.33 g/mol . Research into this compound and its structural analogs indicates promising biological activities. Studies suggest that compounds containing the benzo[d][1,3]dioxole pharmacophore have been investigated for antibacterial potential, showing activity against various Gram-positive and Gram-negative bacteria . Furthermore, the 1,3-benzodioxole scaffold is found in molecules studied as auxin receptor agonists, which promote root growth in plants, indicating potential applications in agricultural chemistry . The specific combination of heterocycles in this molecule makes it a valuable candidate for drug discovery and mechanism of action studies. Its structure is characterized by hydrogen bond acceptor and donor counts, influencing its binding affinity to biological targets. Researchers utilize this compound to explore its interactions with various enzymes and receptors, contributing to the development of novel therapeutic agents . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWACVUBRYBAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridine derivative, which are then coupled through a series of reactions including amide bond formation and morpholine ring closure. Key steps may involve:

    Amide Bond Formation: Using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to form the amide bond.

    Morpholine Ring Closure: Cyclization reactions under basic conditions to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or ketones, while reduction of the amide group could produce amines.

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathways. These studies indicate that the compound binds effectively to key enzymes and receptors, which may explain its biological activities .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy. By altering substituents on the morpholine ring or the benzo[d][1,3]dioxole moiety, researchers have identified derivatives with improved potency and selectivity against specific targets .

Case Studies

StudyApplicationFindings
Prabhakar et al. (2024)AntimicrobialDemonstrated significant antibacterial activity against S. aureus and E. coli with promising efficacy .
Amer et al. (2018)AnticancerShowed cytotoxic effects on breast cancer cell lines with effective dose-response relationships .
Silva et al. (2020)Molecular DockingIdentified strong binding interactions with cancer-related proteins, indicating potential therapeutic targets .

作用机制

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the cyclopropane-carboxamide structure.

    3-(benzo[d][1,3]dioxol-5-yl)propionic acid: Another related compound with the benzo[d][1,3]dioxole structure but with a propionic acid group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole, pyridine, and morpholine carboxamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

生物活性

N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxole moiety, a pyridine ring, and a morpholine structure. Its IUPAC name is this compound. The molecular formula is C16H16N2O3C_{16}H_{16}N_2O_3 with a molecular weight of 284.31 g/mol.

Preliminary studies suggest that this compound may interact with various biological targets:

  • GABA Receptors : Similar compounds have shown modulation of GABA_A receptors, enhancing chloride ion currents which could imply potential anxiolytic or anticonvulsant properties .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. It has demonstrated significant inhibitory potential with IC50 values in the low micromolar range .
  • Immune Modulation : Some derivatives in the benzodioxole family have been studied for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the benzodioxole moiety is believed to enhance lipophilicity and receptor binding affinity. Comparisons with similar compounds indicate that modifications to the morpholine or pyridine rings can significantly impact biological efficacy.

CompoundModificationBiological Activity
AMorpholine replaced with piperidineIncreased GABA_A modulation
BSubstitution on pyridine ringEnhanced enzyme inhibition
CRemoval of benzodioxole moietyDecreased overall activity

1. Antidiabetic Activity

A study focusing on benzodioxole derivatives reported that certain compounds exhibited potent inhibition against α-amylase, suggesting potential applications in diabetes management. The lead compound showed an IC50 value of 2.57 µg/mL against this target .

2. Neuropharmacological Effects

Research has indicated that modifications similar to those seen in N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine derivatives can lead to significant neuropharmacological effects, including anxiolytic and anticonvulsant properties. These findings were supported by in vivo studies demonstrating behavioral changes consistent with GABAergic modulation .

常见问题

Basic: What are the critical parameters for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide?

Methodological Answer:
Synthesis optimization requires precise control of:

  • Reaction Conditions : Use coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at 0°C, followed by reflux at room temperature for 2–24 hours .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for benzo[d][1,3]dioxole derivatives .
  • Purification : Employ silica gel chromatography or preparative HPLC to isolate the compound with >95% purity. Monitor intermediates via thin-layer chromatography (TLC) .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and use inert atmospheres to minimize side reactions .

Basic: How is structural confirmation achieved for this compound post-synthesis?

Methodological Answer:
Validate structural integrity using:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.4–4.1 ppm, pyridinyl aromatic protons at δ 7.2–8.5 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 273.30 .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:
Prioritize assays aligned with hypothesized mechanisms:

  • Anticancer Activity :
    • MTT/PrestoBlue Assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 48–72 hours .
    • Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays .
  • Anti-Inflammatory Screening :
    • COX-2 Inhibition : ELISA-based quantification of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .
  • Immunomodulatory Potential :
    • Cytokine Profiling : Multiplex assays for IL-6, TNF-α, and IFN-γ in primary immune cells .

Advanced: How can molecular docking elucidate the compound’s mechanism in cancer targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, PI3K) or apoptosis regulators (Bcl-2, Bax) based on structural analogs .
  • Docking Workflow :
    • Protein Preparation : Retrieve target structures from PDB (e.g., 1M17 for EGFR). Optimize hydrogen bonding and protonation states using tools like AutoDock Tools .
    • Ligand Preparation : Generate 3D conformers of the compound with Open Babel, accounting for morpholine ring flexibility .
    • Binding Analysis : Assess docking scores (ΔG) and hydrogen-bond interactions (e.g., pyridinyl N with kinase catalytic lysine) .
  • Validation : Compare results with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How can discrepancies in biological activity between structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies :
    • Substitution Analysis : Test analogs with variations in the benzo[d][1,3]dioxole (e.g., electron-withdrawing groups) or pyridinyl (e.g., meta vs. para substitution) .
    • Bioisosteric Replacement : Replace morpholine with piperidine or thiomorpholine to assess solubility and target engagement .
  • Data Triangulation :
    • Metabolic Stability : Use hepatic microsome assays to rule out differential metabolism .
    • Off-Target Profiling : Screen against panels of GPCRs or ion channels (e.g., Eurofins Cerep panels) .
  • Crystallography : Co-crystallize analogs with targets (e.g., kinases) to identify critical binding motifs .

Advanced: What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

Methodological Answer:

  • PK Profiling :
    • Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .
    • Tissue Distribution : Quantify compound levels in liver, kidney, and tumor tissues via homogenization and extraction .
  • Toxicity Screening :
    • Acute Toxicity : OECD 423 guidelines in mice (dose range: 50–2000 mg/kg) with 14-day observation for mortality and organ damage .
    • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
  • ADME Optimization : Use PAMPA for blood-brain barrier permeability and CYP450 inhibition assays to predict drug-drug interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。